molecular formula C7H6F3NO B13391417 2-(Trifluoromethoxy)aminobenzene CAS No. 1033202-66-2

2-(Trifluoromethoxy)aminobenzene

Cat. No.: B13391417
CAS No.: 1033202-66-2
M. Wt: 177.12 g/mol
InChI Key: KKARCEJENGWHPP-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)aminobenzene is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethoxy group (-OCF3) attached to an aminobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethoxy)aminobenzene typically involves the introduction of the trifluoromethoxy group into an aminobenzene precursor. One common method is the trifluoromethoxylation of an aminobenzene derivative using trifluoromethoxylation reagents.

Industrial Production Methods

Industrial production of this compound often employs large-scale trifluoromethoxylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and efficient reaction conditions to ensure the consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethoxy)aminobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas for reduction, and nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate, ensuring the stability of the trifluoromethoxy group .

Major Products

The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Trifluoromethoxy)aminobenzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethoxy)aminobenzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition and receptor antagonism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethoxy)aminobenzene is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

1033202-66-2

Molecular Formula

C7H6F3NO

Molecular Weight

177.12 g/mol

IUPAC Name

N-(trifluoromethoxy)aniline

InChI

InChI=1S/C7H6F3NO/c8-7(9,10)12-11-6-4-2-1-3-5-6/h1-5,11H

InChI Key

KKARCEJENGWHPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NOC(F)(F)F

Origin of Product

United States

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